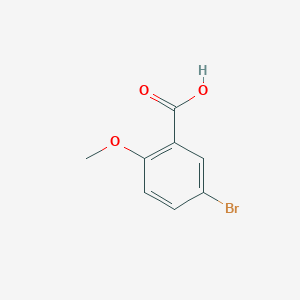

5-Bromo-2-methoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUXZIRWBYBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358219 | |

| Record name | 5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2476-35-9 | |

| Record name | 5-Bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2476-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methoxybenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methoxybenzoic Acid

Established Synthetic Pathways and Chemical Transformations

The primary methods for synthesizing 5-Bromo-2-methoxybenzoic acid involve the modification of closely related benzoic acid derivatives. These transformations typically include methylation, bromination, and oxidation reactions.

A common and direct route to this compound is the methylation of the hydroxyl group of 5-Bromosalicylic acid. vulcanchem.com This reaction is typically carried out using a methylating agent in the presence of a base.

One established method involves dissolving 5-bromosalicylic acid in an aqueous solution of sodium hydroxide (B78521), followed by the addition of dimethyl sulfate (B86663). prepchem.com The reaction mixture is heated to facilitate the methylation process. prepchem.com To ensure complete conversion, additional portions of sodium hydroxide and dimethyl sulfate may be added over several hours. prepchem.com The product, this compound, is then isolated by cooling the mixture, filtering, and neutralizing the filtrate with hydrochloric acid. prepchem.com An alternative procedure utilizes dimethyl sulfate with sodium hydroxide in a more controlled, portion-wise addition at room temperature. ias.ac.in Another variation employs methyl iodide in the presence of potassium carbonate in a solvent like dimethylformamide (DMF), which can yield the product in the range of 85-90%. vulcanchem.com

Table 1: Comparison of Methylation Methods for 5-Bromosalicylic Acid

| Methylating Agent | Base | Solvent | Temperature | Yield | Reference |

| Dimethyl Sulfate | Sodium Hydroxide | Water | 70°C | Not specified | prepchem.com |

| Dimethyl Sulfate | Sodium Hydroxide | Not specified | Room Temp | Not specified | ias.ac.in |

| Methyl Iodide | Potassium Carbonate | DMF | 60°C | 85-90% | vulcanchem.com |

An alternative pathway involves the direct bromination of 2-methoxybenzoic acid (the methyl ether of salicylic (B10762653) acid). ontosight.aiias.ac.in This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring. The position of bromination is directed by the existing methoxy (B1213986) and carboxylic acid groups.

A described method involves aspirating bromine vapors through a solution of 2-methoxybenzoic acid in acetic acid. ias.ac.in The reaction mixture is left to stand overnight, and subsequent dilution with water precipitates the solid this compound. ias.ac.in However, it is noted that continued bromination can lead to the formation of 3,5-dibromo-salicylic acid due to the conversion of the methoxy group to a hydroxyl group in the presence of accumulating hydrobromic acid. ias.ac.in

This compound can also be prepared by the oxidation of the corresponding aldehyde, 2-Bromo-5-methoxybenzaldehyde. chemicalbook.comunimi.it This transformation converts the aldehyde functional group into a carboxylic acid.

One method employs potassium permanganate (B83412) (KMnO4) in an aqueous solution. unimi.it The reaction is heated to drive the oxidation, and the product is isolated after basification and filtration. unimi.it A different approach uses sodium chlorite (B76162) (NaClO2) in the presence of a phosphate (B84403) buffer and a scavenger like 2-methyl-2-butene (B146552) in a mixed solvent system of tert-butyl alcohol, tetrahydrofuran (B95107) (THF), and water. chemicalbook.com This method proceeds at room temperature and can provide a quantitative yield of the desired acid. chemicalbook.com

Table 2: Oxidation Reagents for 2-Bromo-5-methoxybenzaldehyde

| Oxidizing Agent | Reaction Conditions | Yield | Reference |

| Potassium Permanganate | Water, 75°C | Not specified | unimi.it |

| Sodium Chlorite | t-BuOH/THF/H₂O, Room Temp | Quantitative | chemicalbook.com |

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its handling advantages over liquid bromine. google.com It can be employed for the bromination of precursors to this compound. For instance, in the synthesis of related compounds, NBS is used for the bromination of 2-amino-4-(methoxycarbonyl)benzoic acid in THF. thieme-connect.comthieme-connect.com The reaction is typically initiated at a low temperature and then allowed to warm to room temperature. thieme-connect.com

In the context of synthesizing related bromo-methoxybenzoic acids, NBS has been used in various solvents, including dimethylformamide (DMF), often in the presence of a radical initiator like AIBN or a catalyst. mdpi.com A patent describes the bromination of m-methoxybenzoic acid using NBS in a halogenated hydrocarbon solvent with a catalyst system to produce 2-bromo-5-methoxybenzoic acid. google.comvulcanchem.com The use of NBS can offer high yields, with some processes reporting yields over 92%. google.com

For the industrial production of this compound and its derivatives, factors such as cost, safety, and efficiency are paramount. thieme-connect.com The development of practical, large-scale processes is crucial. thieme-connect.com

One study on a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights a scalable six-step synthesis starting from inexpensive dimethyl terephthalate. thieme-connect.comthieme-connect.comresearchgate.net This process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps, demonstrating a feasible route for large-scale production with a total yield of 24% on a 70 kg scale. thieme-connect.comthieme-connect.comresearchgate.net

Process optimization often involves screening different reagents, solvents, and reaction conditions. mdpi.com For bromination steps, the use of NBS is often favored in industrial settings due to its solid nature, which simplifies handling and can lead to shorter reaction times and easier post-treatment compared to elemental bromine. mdpi.com Optimization of the molar ratio of NBS and reaction temperature is critical to maximize yield and minimize impurities. thieme-connect.commdpi.com For example, in one process, using 1.22 equivalents of NBS at 0–10°C was found to be optimal. thieme-connect.com

Bromination Reactions Utilizing N-Bromosuccinimide (NBS)

Regioselectivity in Synthesis and Control Strategies

Regioselectivity, the control of where the bromine atom is introduced on the aromatic ring, is a critical aspect of synthesizing this compound. The directing effects of the substituents on the starting material govern the outcome of the bromination reaction.

In the bromination of 2-methoxybenzoic acid, the methoxy group (-OCH3) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The powerful activating effect of the methoxy group directs the incoming electrophile (bromine) primarily to the positions ortho and para to it. The position para to the methoxy group (C5) is sterically more accessible than the position ortho to it (C3), which is hindered by the adjacent carboxylic acid group. Therefore, bromination of 2-methoxybenzoic acid preferentially yields the 5-bromo isomer. ias.ac.in

Similarly, when synthesizing related compounds, the interplay between different functional groups dictates the regiochemical outcome. For instance, in 3-cyano-5-methoxybenzoic acid, the methoxy group activates the ortho and para positions, while the cyano group is a meta-director.

Control strategies to ensure high regioselectivity include:

Choice of Starting Material: Selecting a starting material where the existing substituents strongly favor substitution at the desired position.

Reaction Conditions: Controlling the temperature and reaction time can minimize the formation of over-brominated or isomeric byproducts. For example, low temperatures (0–5°C) are often used to control the rate of reaction and improve selectivity.

Catalyst Selection: In some electrophilic brominations, the choice of catalyst can influence the regioselectivity.

In cases where a mixture of isomers is formed, such as the bromination of 2-methylbenzoic acid which can yield both 5-bromo and 3-bromo isomers, purification steps like recrystallization are necessary to isolate the desired product. chemicalbook.com

Factors Influencing Bromination Position on Aromatic Ring

The regiochemical outcome of the bromination of 2-methoxybenzoic acid is governed by the electronic and steric effects of the two substituents on the benzene ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.

Electronic Effects : The methoxy group is a powerful activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta position. The combined influence of a strong activating director and a deactivating director typically results in the electrophile adding to the position that is activated, most commonly para to the activating group. csic.es In the case of 2-methoxybenzoic acid, the position para to the methoxy group is C5, which is also meta to the carboxylic acid group, making it the most electronically favored site for bromination.

Steric Hindrance : The spatial arrangement of the substituents also plays a critical role. The position ortho to the carboxylic acid group (C6) is sterically hindered, making it a less favorable site for the bulky bromine electrophile to attack. While the C4 position is ortho to the activating methoxy group, the C5 (para) position is generally preferred to avoid steric clash and achieve greater stability in the transition state.

The interplay of these factors means that the bromination of 2-methoxybenzoic acid is strongly directed to the C5 position, yielding this compound as the major product.

Strategies for Achieving High Regioselectivity

Achieving high regioselectivity is paramount in the synthesis of this compound to maximize the yield of the desired isomer and simplify purification. Several strategies are employed to control the position of bromination.

Choice of Brominating Agent : The selection of the brominating reagent is crucial. While molecular bromine (Br₂) is a traditional choice, it can sometimes lead to mixtures of products and the formation of HBr as a wasteful byproduct. jalsnet.comjcsp.org.pk More selective and often milder reagents are frequently preferred.

N-Bromosuccinimide (NBS) is a widely used alternative that can provide better regioselectivity, especially when used with a suitable catalyst or under specific reaction conditions like UV irradiation. semanticscholar.orgresearchgate.net

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be an efficient brominating agent, particularly in Lewis acid-catalyzed reactions, providing the desired product in high yield. nih.govchemicalbook.com

Other reagents reported for selective monobromination include pyridinium (B92312) tribromide and various quaternary ammonium (B1175870) tribromides. google.com

Reaction Conditions : Optimizing reaction parameters such as solvent, temperature, and reaction time is essential for high selectivity.

Solvent : The choice of solvent can significantly influence the reaction outcome. For instance, in one study, tetrahydrofuran (THF) was found to be a superior solvent compared to methanol (B129727), acetic acid, or dichloromethane (B109758) for a bromination reaction using NBS, leading to a higher yield. semanticscholar.org

Temperature : Controlling the temperature is critical to prevent side reactions. For example, in a Friedel-Crafts acylation step that could be part of a multi-step synthesis, elevated temperatures in the presence of AlCl₃ can cause unwanted demethylation of the methoxy group. semanticscholar.org Similarly, controlling the temperature during bromination can prevent the formation of over-brominated products.

Catalyst : The use of a catalyst can dramatically improve both the rate and selectivity of the reaction (see Section 2.4).

Purification Techniques : Even with optimized conditions, minor isomers may form. Post-reaction purification is often necessary. A common method is recrystallization from a suitable solvent, such as ethanol, which can effectively separate the desired 5-bromo isomer from other byproducts like the 3-bromo isomer. chemicalbook.com

The table below summarizes findings from a study on the synthesis of a related compound, 5-bromo-2-methylbenzoic acid, which illustrates the impact of the brominating agent on yield and isomer ratio.

| Brominating Agent | Conditions | Yield | Isomer Ratio (5-Br : 3-Br) |

|---|---|---|---|

| Bromine (Br₂) | Conc. H₂SO₄, 25°C, 20h | 97% (crude) | 62 : 38 |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Conc. H₂SO₄, room temp, 5h | 88% | Not specified, but implied higher purity |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles are being applied to the synthesis of this compound and related compounds.

Use of Safer Reagents and Solvents : A primary goal is to replace hazardous reagents and solvents. Classical bromination often uses toxic solvents and excess bromine. jalsnet.com Research has focused on alternatives such as:

Aqueous Media : Performing reactions in water is a key green approach. Methods using H₂O₂-HBr systems in water have been developed, although they can sometimes suffer from long reaction times. jalsnet.com

Solvent-Free Reactions : Carrying out reactions without a solvent can reduce waste and simplify workups. Sonication has been explored as a method to synthesize bromo acids in a solvent-free system. ijisrt.com

Catalysis : The use of catalysts, especially those that are reusable and highly efficient, is a cornerstone of green chemistry. Catalytic methods reduce the need for stoichiometric amounts of harsh reagents. rsc.orgtandfonline.com

Atom Economy : Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Oxybromination using HBr with an oxidant like hydrogen peroxide (H₂O₂) is more atom-economical than using Br₂, as it avoids the loss of half the bromine atoms as HBr waste. jalsnet.com A combination of an alkali metal bromide (like KBr) and a bromate (B103136) (KBrO₃) has also been reported as a highly regioselective and efficient bromine source. google.com

Catalytic Systems and Novel Reagents in Synthetic Routes

The development of advanced catalytic systems and novel reagents has led to milder, more efficient, and highly selective methods for the synthesis of this compound.

Catalytic Systems :

Zeolites : These microporous aluminosilicates have been used as shape-selective catalysts. For example, an Fe₂O₃/zeolite system can effectively catalyze the bromination of aromatic compounds. rsc.org Reactions using zeolite NaY as a catalyst with bromine have shown high yields and excellent selectivity for the para-bromo product, and the zeolite can be easily regenerated and reused. rsc.org

Nanocatalysts : Magnetic nanocatalysts, such as Fe₃O₄@SiO₂/CuO, have been employed for the highly regioselective aerobic bromination of aromatic compounds using O₂ as a green oxidant. tandfonline.com A key advantage of this system is the ease of catalyst recovery using an external magnet, allowing for multiple reuse cycles without significant loss of activity. tandfonline.com

Lewis Acids : Lewis acids like zirconium(IV) chloride (ZrCl₄) have been shown to efficiently catalyze bromination reactions using N-bromoimides like DBDMH under mild conditions. nih.gov

Novel Reagents :

Hypervalent Iodine Reagents : A combination of (diacetoxyiodo)benzene (B116549) (PIFA) and bromotrimethylsilane (B50905) (TMSBr) has been developed as a novel system for the bromination of activated arenes. csic.es This method demonstrates excellent para-selectivity and proceeds under mild conditions. csic.es

Ionic Liquid-Based Reagents : Ionic liquids such as 3-methylimidazolium tribromide have been developed as alternative brominating agents, although their cost can be a disadvantage. researchgate.netgoogle.com

The table below provides a summary of various catalytic systems used for the regioselective bromination of aromatic compounds.

| Catalyst System | Brominating Agent | Key Advantages | Reference |

|---|---|---|---|

| Fe₂O₃/Zeolite | HBr/O₂ | Cost-effective, recyclable catalyst | rsc.org |

| Zeolite NaY | Bromine | High para-selectivity, reusable | rsc.org |

| Fe₃O₄@SiO₂/CuO Nanocatalyst | KBr/O₂ | High regioselectivity, catalyst easily recovered with a magnet, reusable | tandfonline.com |

| Zirconium(IV) chloride (ZrCl₄) | DBDMH | Mild conditions, efficient for benzylic and aromatic bromination | nih.gov |

Advanced Reactions and Derivatization of 5 Bromo 2 Methoxybenzoic Acid

Functional Group Interconversions and Modifications

The functional groups of 5-Bromo-2-methoxybenzoic acid can be readily converted and modified to introduce new functionalities and build more complex molecules.

Esterification and Amidation Reactions

The carboxylic acid group of this compound is a prime site for esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for creating prodrugs or altering the physicochemical properties of a molecule. vulcanchem.com

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. For instance, treatment with methanol (B129727) and thionyl chloride produces methyl 5-bromo-2-methoxybenzoate. nih.gov This esterification can also be a strategic step in a multi-step synthesis to protect the carboxylic acid group or to improve solubility.

Amidation: The carboxylic acid can be converted to an amide by reacting with an amine using a coupling agent. A common method involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride. vulcanchem.com This acid chloride can then react with an amine, such as isopropylamine, to form the corresponding amide, for example, 5-bromo-N-isopropyl-2-methoxybenzamide. vulcanchem.com Alternatively, direct amide coupling can be achieved using reagents like HATU or EDCI. vulcanchem.com

| Reaction Type | Reactants | Reagents and Conditions | Product |

| Esterification | This compound, Methanol | Thionyl chloride (SOCl₂), Reflux | Methyl 5-bromo-2-methoxybenzoate |

| Amidation | This compound, Isopropylamine | 1. Thionyl chloride (SOCl₂), Reflux 2. Triethylamine (Et₃N), 0°C to room temperature | 5-bromo-N-isopropyl-2-methoxybenzamide |

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

The bromine atom on the aromatic ring of this compound can be replaced by a nucleophile through nucleophilic aromatic substitution. smolecule.com This type of reaction is crucial for introducing a wide range of functional groups. The reactivity of the bromine atom is influenced by the other substituents on the ring. For example, the bromine at the 5-position is para to the electron-withdrawing carboxylic acid group, which can enhance its electrophilic character and facilitate substitution.

In some instances, the methoxy (B1213986) group can be substituted via nucleophilic displacement, for example, by using methyl iodide and potassium carbonate in a mixture of THF and methanol.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. fujifilm.com This reaction is widely used to synthesize biaryl compounds. fujifilm.com For example, this compound can be coupled with various arylboronic acids to create more complex structures. vulcanchem.comnih.gov The reaction conditions, including the choice of catalyst, base, and solvent, are optimized to achieve high yields. rsc.org

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl halide and an alkene in the presence of a base. organic-chemistry.org This reaction can be used to introduce vinyl groups onto the aromatic ring of this compound. The reductive Heck reaction is a variation where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a new C-H bond. nih.gov

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl compounds |

| Heck Reaction | Alkene | Palladium catalyst, Base | Arylated alkenes |

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The reactivity of this compound makes it a valuable starting material for the synthesis of a variety of complex and biologically relevant molecules.

Formation of Substituted Aminobenzacridines

This compound is a reported precursor in the synthesis of substituted aminobenzacridines. chemicalbook.comottokemi.comchemdad.comtradeindia.com These compounds are of interest in medicinal chemistry due to their potential biological activities. The synthesis likely involves a series of reactions where the functional groups of this compound are manipulated to construct the acridine (B1665455) scaffold and introduce the desired amino substituents.

Derivatization to Urolithin Derivatives

A significant application of this compound is in the synthesis of urolithin derivatives. chemicalbook.comchemdad.comtradeindia.com Urolithins are metabolites produced by the human gut microbiota from ellagitannins found in certain foods. google.comacs.org They have garnered considerable research interest for their potential health benefits. acs.org

The synthesis of urolithin derivatives often involves a key step known as the Hurtley reaction or a similar copper-catalyzed coupling. google.commdpi.com In this reaction, 2-bromo-5-methoxybenzoic acid is reacted with a phenol, such as resorcinol (B1680541), in the presence of a copper catalyst and a base. mdpi.comnih.gov This forms the core dibenzo[b,d]pyran-6-one structure of urolithins. Subsequent modifications, such as demethylation of the methoxy group, can then be carried out to yield various urolithin analogs like Urolithin A and Urolithin B. mdpi.com

For example, the synthesis of a methoxy-urolithin analog (mUA) starts with the reaction of 2-bromo-5-methoxybenzoic acid and resorcinol in the presence of sodium hydroxide (B78521) and copper sulfate (B86663). nih.gov

| Starting Materials | Reagents and Conditions | Intermediate/Product |

| 2-Bromo-5-methoxybenzoic acid, Resorcinol | 1. NaOH, H₂O, 70 °C 2. 5% CuSO₄ (aq.), 80 °C | 8-methoxy-3-hydroxy-6H-benzo[c]chromen-6-one (a methoxy-urolithin analog) |

Synthesis of Isoindolinone Derivatives

This compound is a documented precursor in the synthesis of various isoindolinone derivatives. chemicalbook.comsigmaaldrich.comchemdad.com Isoindolinones are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. metu.edu.tr The synthesis of these derivatives often involves the transformation of the carboxylic acid group of this compound into a functional group that can readily undergo cyclization with a nitrogen-containing moiety. metu.edu.tr While specific reaction pathways can vary, a general approach involves the conversion of the benzoic acid to an intermediate that is more susceptible to nucleophilic attack, facilitating the formation of the isoindolinone ring structure. organic-chemistry.org

Intermediate in the Synthesis of Dibenzo[b,f]thiepinone Derivatives

The utility of this compound extends to the synthesis of more complex heterocyclic systems, such as dibenzo[b,f]thiepinone derivatives. chemicalbook.comsigmaaldrich.comchemdad.com Specifically, it has been used in the preparation of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy isomer. chemicalbook.comsigmaaldrich.comchemdad.com These compounds are of interest for their potential pharmacological activities. The synthesis involves a multi-step process where the benzoic acid derivative is elaborated and ultimately cyclized to form the characteristic seven-membered thiepinone ring fused to two benzene (B151609) rings.

Precursor in the Development of SGLT2 Inhibitors

A significant application of this compound and its isomers is in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. researchgate.net While the search results primarily highlight the use of the related isomer, 5-bromo-2-methylbenzoic acid, in the synthesis of canagliflozin, the underlying synthetic strategies are relevant. nih.gov For instance, 5-bromo-2-methylbenzoic acid is converted to its acid chloride, which then undergoes a Friedel–Crafts reaction. nih.gov A similar activation of the carboxylic acid of this compound would be a key step in its use as a precursor for SGLT2 inhibitors. Furthermore, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been identified as a key intermediate for a family of SGLT2 inhibitors, underscoring the importance of brominated benzoic acid derivatives in this area of research. researchgate.net

The general synthetic approach often involves a Friedel-Crafts acylation, as demonstrated in the synthesis of a key intermediate for canagliflozin. nih.govnih.gov

| Starting Material | Key Transformation | Intermediate | Final Product Class |

| 5-Bromo-2-methylbenzoic acid | Friedel–Crafts acylation | (5-Bromo-2-methylphenyl)(thiophen-2-yl)methanone | SGLT2 Inhibitors |

Applications in the Synthesis of Benzylisothioureas

This compound serves as an intermediate in the synthesis of benzylisothioureas. chemicalbook.comchemdad.comlookchem.com These compounds have been investigated as potent inhibitors of the divalent metal transporter 1 (DMT1). chemicalbook.comchemdad.com The synthesis likely involves the conversion of the carboxylic acid to a derivative that can be coupled with a thiourea (B124793) moiety to form the final benzylisothiourea structure.

Multicomponent Reactions Involving this compound

While specific examples of multicomponent reactions directly involving this compound are not prevalent in the provided search results, the potential for its use in such reactions can be inferred from the reactivity of similar compounds. Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.org For example, the related compound 3-borono-5-methoxybenzoic acid is suggested as a potential participant in the Petasis borono-Mannich reaction, a three-component reaction involving an amine, an aldehyde, and a boronic acid. vulcanchem.com Given the functional groups present in this compound (a carboxylic acid, a methoxy group, and a bromine atom), it could potentially be utilized in various MCRs to generate diverse molecular scaffolds. The carboxylic acid could participate in Ugi or Passerini reactions, while the bromine atom could be involved in subsequent palladium-catalyzed cross-coupling reactions.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of 5-Bromo-2-methoxybenzoic acid displays distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine (-Br) and carboxylic acid (-COOH) groups.

The aromatic region typically shows three signals for the three protons on the benzene ring. The proton at C3, situated between the methoxy and carboxylic acid groups, often appears as a doublet. The proton at C4, which is ortho to the bromine atom, generally presents as a doublet of doublets. The proton at C6, adjacent to the bromine atom, is also observed as a doublet. The methoxy group protons appear as a sharp singlet, typically downfield due to the deshielding effect of the attached oxygen atom. The carboxylic acid proton is a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration, due to hydrogen bonding.

A representative assignment of the proton signals is detailed in the table below.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 | ~7.20-7.30 | d |

| H4 | ~7.30-7.40 | dd |

| H6 | ~7.50-7.60 | d |

| -OCH₃ | ~3.83 | s |

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 's' a singlet, and 'br s' a broad singlet. The exact chemical shifts can vary based on the solvent and spectrometer frequency.

The proton-decoupled ¹³C NMR spectrum of this compound shows eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts provide valuable information for structural confirmation. The carbonyl carbon of the carboxylic acid group appears at a significantly downfield position (δ > 165 ppm). The carbon atom attached to the methoxy group (C2) is also shifted downfield due to the oxygen's electronegativity, while the carbon attached to the bromine (C5) is found at a characteristic chemical shift.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C1 (-COOH) | ~167.2 |

| C2 (-OCH₃) | ~152.1 |

| C3 | ~128-130 |

| C4 | ~130-132 |

| C5 (-Br) | ~118-120 |

| C6 | ~132-134 |

| -OCH₃ | ~56.3 |

Note: The assignments for aromatic carbons can sometimes be ambiguous without further 2D NMR data.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent aromatic protons (H3-H4, H4-H6), confirming their connectivity. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). libretexts.org It allows for the definitive assignment of which proton is attached to which carbon. For example, the proton signal around 3.83 ppm would show a cross-peak with the carbon signal around 56.3 ppm, confirming the -OCH₃ group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). libretexts.org This is particularly useful for assigning quaternary carbons (carbons with no attached protons) like C1, C2, and C5. For instance, the methoxy protons (-OCH₃) would show a correlation to the C2 carbon, and the aromatic protons would show correlations to neighboring carbons, helping to piece together the entire molecular skeleton. libretexts.org

¹³C NMR Spectroscopic Analysis and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular bonding. americanpharmaceuticalreview.com

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the various vibrational modes of its functional groups. primescholars.com

O-H Stretch : A broad absorption band is typically observed in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

C-H Stretches : Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹.

C=O Stretch : A very strong and sharp absorption band for the carbonyl (C=O) group of the carboxylic acid is a prominent feature in the IR spectrum, typically appearing around 1680-1710 cm⁻¹. The exact position is sensitive to hydrogen bonding.

C=C Stretches : Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches : The C-O stretching vibrations of the carboxylic acid and the methoxy group are found in the 1200-1300 cm⁻¹ region.

C-Br Stretch : The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch (-OCH₃) | 2850-2960 | Medium |

| C=O stretch (carbonyl) | 1680-1710 | Strong, Sharp |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-O stretch | 1200-1300 | Strong |

The vibrational spectra provide strong evidence for the presence of significant intermolecular hydrogen bonding in the solid state of this compound. researchgate.net Benzoic acid derivatives commonly form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by strong hydrogen bonds. sjctnc.edu.in

This dimerization has a profound effect on the vibrational frequencies:

The O-H stretching vibration is significantly broadened and shifted to a lower frequency (red-shifted) compared to a free O-H group. nih.gov This is a classic indicator of strong hydrogen bonding.

The C=O stretching vibration is also red-shifted from its position in a non-hydrogen-bonded (monomeric) state (typically >1750 cm⁻¹). nih.gov The formation of the hydrogen-bonded dimer weakens the C=O bond, lowering its vibrational frequency.

The specific frequencies and shapes of these bands in the IR and Raman spectra can be used to analyze the strength and nature of the hydrogen-bonding network within the crystal lattice. nih.gov

Vibrational Mode Analysis and Functional Group Identification

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₈H₇BrO₃), the theoretical monoisotopic mass is 229.95786 Da. uni.lu

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion in a mass spectrum will appear as a characteristic doublet (M and M+2 peaks) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive feature for identifying bromine-containing compounds.

Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are essential for interpreting mass spectra from different ionization techniques.

Table 1: Predicted m/z for Adducts of this compound

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 230.96514 |

| [M+Na]⁺ | 252.94708 |

| [M-H]⁻ | 228.95058 |

| [M+NH₄]⁺ | 247.99168 |

| [M+K]⁺ | 268.92102 |

Data sourced from computational predictions. uni.lu

While detailed experimental fragmentation data for this compound is not widely published, fragmentation can be predicted based on the functional groups present. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (-OH): Resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (-COOH): Leading to an [M-45]⁺ ion.

Decarboxylation followed by loss of the methoxy group's methyl radical: Fragmentation of the ether linkage.

The stability of the aromatic ring means that fragments containing the brominated benzene ring are expected to be prominent in the spectrum.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state, offering insights into molecular geometry, conformation, and the intermolecular forces that govern crystal packing.

As of the latest literature search, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. However, analysis of closely related benzoic acid derivatives allows for a reliable prediction of its key structural features. researchgate.netiucr.org The molecule consists of a planar benzene ring substituted with a carboxylic acid group, a methoxy group, and a bromine atom.

A key conformational parameter in benzoic acids is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. Due to potential steric hindrance between the ortho-methoxy group and the carboxylic acid, some torsion from full planarity is expected. In the analogous compound 5-Bromo-2-(phenylamino)benzoic acid, the molecule is twisted with a significant dihedral angle between its aromatic rings. iucr.org

In the solid state, benzoic acid and its derivatives almost universally form a robust supramolecular structure known as the "carboxylic acid dimer." iucr.org This feature is confidently predicted for this compound. This interaction consists of a pair of strong O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules, creating a centrosymmetric eight-membered ring.

This primary hydrogen-bonding motif is fundamental to the crystal packing. Further stability is typically achieved through a network of weaker intermolecular interactions. Based on studies of analogous compounds like 4-bromo-3,5-di(methoxy)benzoic acid and 5-bromo-2-methylbenzoic acid, other potential interactions include: researchgate.netconicet.gov.ar

C—H⋯O Hydrogen Bonds: Interactions between aromatic or methyl protons and the oxygen atoms of the carboxyl or methoxy groups.

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially forming Br⋯O interactions with neighboring carbonyl or methoxy oxygen atoms. researchgate.net

These combined interactions assemble the molecules into a stable three-dimensional supramolecular framework. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. While a specific Hirshfeld analysis for this compound is not available, studies on analogous brominated benzoic acids provide a clear indication of the expected results. researchgate.netnih.gov

This analysis maps various properties onto a unique molecular surface, with the normalized contact distance (d_norm) being particularly useful for identifying regions of close intermolecular contact. The key findings from a Hirshfeld analysis would include:

Visualization of Interactions: Red spots on the d_norm surface highlight hydrogen bonds and other close contacts, providing a visual representation of the key packing forces.

2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing the Hirshfeld surface into contributions from specific atom pairs (e.g., H⋯H, O⋯H, Br⋯H). For similar aromatic compounds, H⋯H contacts typically account for the largest portion of the surface area. nih.gov Sharp "spikes" in the fingerprint plot are characteristic of specific interactions, with the O⋯H/H⋯O contacts clearly representing the strong carboxylic acid dimer hydrogen bonds. researchgate.netnih.gov

Table 2: Expected Contributions to Hirshfeld Surface from Analogous Compounds

| Contact Type | Expected Contribution | Significance |

|---|---|---|

| H···H | High | Represents the majority of non-specific contacts. |

| O···H / H···O | Significant | Corresponds to the strong O-H···O and weaker C-H···O hydrogen bonds. |

| Br···H / H···Br | Moderate | Indicates contacts between bromine and hydrogen atoms on adjacent molecules. |

| C···H / H···C | Moderate | Relates to aromatic ring interactions. |

This table is predictive, based on published analyses of similar brominated aromatic compounds. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline solid containing two or more different molecular species, are critical areas of solid-state chemistry. A search of the current scientific literature did not yield any specific studies focused on the polymorphism or co-crystallization of this compound. Research into these areas could reveal alternative solid-state forms with different physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the molecule's electronic architecture and distribution, which dictates its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For substituted benzoic acids, DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry and predict various electronic properties. mdpi.comnih.gov These calculations can determine key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between which is a critical indicator of chemical reactivity and kinetic stability.

Theoretical studies on similar substituted benzoic acids show that electron-withdrawing groups, like the bromine atom in the meta position relative to the methoxy (B1213986) group, and electron-donating groups, like the ortho methoxy group, significantly influence the molecule's acidity and reactivity. nih.gov The bromine atom tends to increase acidity, while the methoxy group can have a more complex influence due to both inductive and resonance effects. nih.gov The Fukui function, a DFT descriptor, can be used to predict how electron-releasing substituents decrease acidity, while electron-withdrawing ones increase it. mdpi.comresearchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 5-Bromo-2-methoxybenzoic acid, the MEP would highlight the electronegative oxygen atoms of the carboxylic and methoxy groups as sites for electrophilic attack, while the aromatic ring and its substituents would show a more complex distribution of charge.

Table 1: Conceptual DFT-Calculated Properties for this compound

| Property | Description | Predicted Value/Characteristic |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Moderate to Low |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Low |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Moderate |

| Dipole Moment | Measure of the net molecular polarity. | Non-zero, indicating polarity |

| MEP Minima | Regions of most negative electrostatic potential (nucleophilic sites). | Expected near carbonyl and ether oxygen atoms. |

| MEP Maxima | Regions of most positive electrostatic potential (electrophilic sites). | Expected near the acidic proton of the carboxyl group. |

Ab initio quantum chemistry methods are based on first principles without the inclusion of experimental data. Methods like Hartree-Fock (RHF) and Møller–Plesset perturbation theory (MP2) can be used to calculate molecular properties with high accuracy. mdpi.comacs.org For brominated aromatic compounds, ab initio calculations have been successfully used to predict properties like nuclear quadrupole resonance (NQR) transition frequencies, which are sensitive to the local electronic environment of the bromine atom. acs.org

These methods can also be used to analyze the positional selectivity in reactions like electrophilic aromatic bromination by calculating the energies of intermediate structures (arenium ions). nih.govresearchgate.net Such calculations help rationalize why certain isomers are formed preferentially over others during synthesis. For this compound, these methods could precisely model bond lengths, angles, and the electronic effects of the substituents, corroborating findings from DFT and experimental data. Studies on the electroreduction of halogenated aromatic compounds have utilized ab initio calculations to show that the reduction potential is largely determined by the initial electron uptake, forming a π radical. rsc.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

The flexibility of this compound is primarily due to the rotation of the carboxylic acid (-COOH) and methoxy (-OCH₃) groups relative to the benzene (B151609) ring. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (conformers) and the energy barriers between them. mdpi.comnih.gov

The orientation of the carboxylic acid group is of particular interest, as it can form an intramolecular hydrogen bond with the ortho-methoxy group's oxygen atom. This interaction can significantly influence the molecule's preferred shape and its ability to form intermolecular hydrogen-bonded dimers, a common feature of carboxylic acids. MD simulations can quantify the stability of this intramolecular interaction versus intermolecular dimerization in different environments. oup.com

Table 2: Key Rotatable Bonds and Conformational Features

| Bond | Description | Expected Behavior in Simulations |

| C(ring)-C(carboxyl) | Rotation of the entire carboxylic acid group. | Rotation may be hindered by the ortho-methoxy group, favoring a near-planar conformation. |

| C(carboxyl)-O(H) | Rotation of the hydroxyl proton. | Can orient towards the methoxy oxygen to form an intramolecular hydrogen bond. |

| C(ring)-O(methoxy) | Rotation of the entire methoxy group. | Rotation affects the steric environment around the carboxylic acid. |

| O(methoxy)-C(methyl) | Rotation of the methyl group. | Generally free rotation with a low energy barrier. |

The behavior of this compound can change dramatically in the presence of a solvent. MD simulations are essential for understanding these solvent effects. diva-portal.org In polar solvents like water or DMSO, solvent molecules can form hydrogen bonds with the carboxylic acid group, potentially disrupting the formation of the dimers that are common in apolar solvents or the solid state. acs.orgucl.ac.uk

Computational studies on similar benzoic acid derivatives have shown that solvents with a high hydrogen bond acceptor propensity can interact strongly with the carboxylic group, effectively "screening" it from self-association. acs.orgucl.ac.uk This interaction affects solubility and reactivity. Computational models often use implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate these effects and predict properties like solvation free energy, which is crucial for understanding how the molecule will behave in a solution. buketov.edu.kznih.gov

Conformational Analysis and Flexibility

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of compounds with their biological activity. nih.gov For a series of related compounds, QSAR can identify which physicochemical properties or structural features (descriptors) are key for a specific biological effect, such as antimicrobial or anti-inflammatory activity. nih.govresearchgate.netthieme-connect.com

While specific QSAR models developed exclusively for this compound are not widely published, it can be included in broader studies of benzoic acid derivatives. For instance, QSAR studies on other series of compounds have shown that antimicrobial activity can be governed by topological and electronic parameters, such as molecular connectivity indices or the energy of the LUMO. nih.govresearchgate.net For a series of benzoylaminobenzoic acid derivatives, inhibitory activity was found to increase with properties like hydrophobicity and molar refractivity. nih.gov Such models could be used to predict the potential activity of this compound based on its calculated descriptors.

Table 3: Example Descriptors Used in QSAR Models for Benzoic Acid Derivatives

| Descriptor Type | Example Descriptor | Property Represented | Relevance to this compound |

| Electronic | LUMO Energy | Ability to accept electrons | Relates to interactions with biological targets and reactivity. researchgate.net |

| Topological | Balaban Topological Index (J) | Molecular size and branching | Correlates with how the molecule fits into a receptor site. thieme-connect.com |

| Physicochemical | LogP (Octanol-Water Partition Coeff.) | Hydrophobicity/Lipophilicity | Key for membrane permeability and reaching biological targets. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Influences binding affinity through dispersion forces. nih.gov |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical investigations provide valuable insights into the molecule's electronic structure and vibrational modes, which can be used to interpret and complement experimental spectroscopic data. Methods such as DFT with the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed for these predictions. researchgate.netmaterialsciencejournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Below are illustrative tables showing the kind of data generated in a computational study, comparing theoretical predictions with experimental values for this compound.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) Data is illustrative and based on typical results from DFT calculations.

| Proton Assignment | Experimental (ppm) | Calculated (GIAO/DFT) (ppm) |

|---|---|---|

| H (Carboxyl) | ~12.9 | 12.5 |

| Aromatic H | 7.8 - 8.2 | 7.9 |

| Aromatic H | 7.2 - 7.6 | 7.4 |

| Aromatic H | 6.9 - 7.1 | 7.0 |

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) Data is illustrative and based on typical results from DFT calculations.

| Carbon Assignment | Experimental (ppm) | Calculated (GIAO/DFT) (ppm) |

|---|---|---|

| C (Carboxyl) | ~168 | 167.5 |

| C (Aromatic, C-O) | ~158 | 157.8 |

| C (Aromatic, C-H) | ~134 | 133.7 |

| C (Aromatic, C-H) | ~125 | 124.5 |

| C (Aromatic, C-Br) | ~118 | 117.9 |

| C (Aromatic, C-H) | ~115 | 114.8 |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of vibrational frequencies are instrumental in the assignment of bands in Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. By computing the harmonic vibrational frequencies using DFT, researchers can identify the normal modes of vibration corresponding to specific functional groups within the molecule. researchgate.net These calculations can predict the frequencies for key vibrations such as the C=O stretch of the carboxylic acid, the C-O stretches of the ether and acid groups, C-Br stretching, and various aromatic ring vibrations. The potential energy distribution (PED) analysis is often used to provide a detailed description of the character of each vibrational mode. researchgate.net

Table 3: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) Data is illustrative and based on typical results from DFT calculations.

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 | 2995 |

| C-H Stretch (Aromatic) | ~3100 | 3090 |

| C-H Stretch (Methoxy) | ~2950 | 2945 |

| C=O Stretch (Carboxylic Acid) | ~1700 | 1695 |

| C-C Stretch (Aromatic Ring) | ~1600, ~1480 | 1595, 1475 |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | 1245 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. materialsciencejournal.org These calculations can determine the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The results provide the absorption wavelength (λmax), oscillator strength, and the nature of the electronic transitions, which are crucial for understanding the photophysical properties of the compound.

Table 4: Predicted Electronic Absorption Properties Data is illustrative and based on typical results from TD-DFT calculations.

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | 295 |

| Oscillator Strength (f) | 0.15 |

| Electronic Transition | π -> π* |

Advanced Applications in Medicinal Chemistry and Materials Science

Role as a Pharmaceutical Intermediate and Lead Compound

5-Bromo-2-methoxybenzoic acid and its close derivatives are pivotal in pharmaceutical research and development. The compound's structure allows for various chemical modifications, making it an ideal starting point or intermediate for creating new therapeutic agents. chemshuttle.com Its bromo and methoxy (B1213986) substituents are particularly useful in structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates. chemshuttle.com

The pursuit of novel treatments for diabetes has highlighted the importance of bromoaryl compounds as active fragments. thieme-connect.com Specifically, derivatives of this compound are key intermediates in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a modern class of anti-diabetic drugs. thieme-connect.comresearchgate.net These drugs work by inhibiting glucose reabsorption in the kidneys, thereby lowering blood sugar levels. thieme-connect.com

Several important SGLT2 inhibitors are developed using intermediates derived from related bromo-benzoic acids:

Canagliflozin : The synthesis of this antidiabetic drug uses 5-bromo-2-methylbenzoic acid as a starting material. google.comacs.org

Other SGLT2 Inhibitors : A key intermediate for a range of promising SGLT2 inhibitors is 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. thieme-connect.comresearchgate.netthieme-connect.com An industrial-scale process has been developed to produce this intermediate, starting from inexpensive materials like dimethyl terephthalate, demonstrating its commercial importance. researchgate.netthieme-connect.com Similarly, 5-Bromo-4-chloro-2-methoxybenzoic acid also serves as an intermediate in the synthesis of SGLT2 inhibitors.

The development of scalable and cost-effective synthetic routes for these intermediates is an active area of research, underscoring their significance in manufacturing modern diabetes therapies. thieme-connect.com

Table 1: this compound Derivatives in SGLT2 Inhibitor Synthesis

| Derivative/Related Compound | Application | Reference |

|---|---|---|

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Key intermediate for a family of SGLT2 inhibitors. thieme-connect.comthieme-connect.com | thieme-connect.comresearchgate.netthieme-connect.com |

| 5-Bromo-2-methylbenzoic acid | Intermediate in the synthesis of Canagliflozin. | google.comacs.org |

| 5-Bromo-4-chloro-2-methoxybenzoic acid | Serves as an intermediate for SGLT2 inhibitors. |

Derivatives of this compound are valuable precursors for creating new anti-inflammatory and analgesic agents. The presence of the bromine atom can enhance the selectivity of these drugs for their targets, such as cyclooxygenase (COX) enzymes. vulcanchem.com

Key research findings include:

A derivative, 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, acts as a building block for non-steroidal anti-inflammatory drugs (NSAIDs). vulcanchem.com The 3-chlorobenzyloxy group is thought to enhance binding to the COX-2 enzyme's side pocket. vulcanchem.com

Another derivative, 5-Bromo-4-chloro-2-methoxybenzoic acid, has been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in laboratory studies.

The isomer, 4-Bromo-2-methoxybenzoic acid, is also utilized as a key intermediate in the development of various anti-inflammatory and analgesic pharmaceuticals. chemimpex.com

Research on 3-bromo-2,5-dimethoxybenzoic acid indicates it has potential anti-inflammatory and analgesic properties, possibly by interacting with proteins involved in inflammatory pathways. smolecule.com

The potential antimicrobial and antifungal properties of this compound itself have been noted, though comprehensive data remains limited, indicating a need for further investigation. ontosight.ai However, its derivatives have been more extensively studied as foundational structures for new antimicrobial agents.

Notable examples from research include:

Antibacterial Activity : Derivatives have shown effectiveness against various bacterial strains. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde, a related aldehyde, demonstrated inhibitory activity against Staphylococcus aureus and Escherichia coli. Hydrazide-hydrazone derivatives of 5-bromo-2-iodobenzoic acid also possessed moderate antimicrobial activity. researchgate.net

Antifungal Activity : The compound serves as a precursor for molecules with potential antifungal effects. For instance, 5-bromo-4-methoxy-2-methylbenzyl alcohol, derived from a related benzoic acid, is an intermediate in the synthesis of antifungal agents like fluconazole (B54011) and voriconazole. nbinno.com However, studies on 3-bromo-2,5-dimethoxybenzoic acid showed only moderate antibacterial and no significant antifungal activity, highlighting the structural specificity required for potent effects. smolecule.com

Structure-Activity Relationship : Research on benzoic acid derivatives suggests that the position and type of substituents on the phenyl ring are critical for antifungal activity. researchgate.net The bromine atom in the structure of this compound makes it a useful scaffold for developing new antimicrobial and antifungal drugs. ontosight.aicymitquimica.com

Table 2: Antimicrobial Research on this compound and Derivatives

| Compound/Derivative | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Potential antimicrobial and antifungal properties. | Further research needed. | ontosight.ai |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | Antibacterial. | Staphylococcus aureus, Escherichia coli. | |

| 5-Bromo-4-methoxy-2-methylbenzyl alcohol | Intermediate for antifungal agents. | Precursor for drugs like fluconazole. | nbinno.com |

| 2-Amino-5-bromo-4-methoxybenzoic acid | Investigated for antimicrobial properties. | General research. |

This compound derivatives are instrumental in the synthesis of compounds that target dopamine (B1211576) and serotonin (B10506) receptors. These antagonists are investigated as potential treatments for a variety of neurological and psychiatric conditions, as well as for use as antiemetic agents. nih.gov

Significant developments in this area include:

Dual D2/5-HT3 Antagonists : Benzamides prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives are potent dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. nih.gov Crucially, the 5-bromo analogue of these compounds exhibited a significantly higher binding affinity for the D2 receptor than the established drug metoclopramide. nih.gov

D3-Selective Antagonists : In the development of selective antagonists for the dopamine D3 receptor, 5-Bromo-2,3-dimethoxybenzoic acid has been used as a key starting material. mdpi.com

Pyridine Analogues : An efficient synthesis was developed for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a critical component of a potent antagonist for dopamine D2, D3, and serotonin-3 (5-HT3) receptors. nih.gov This highlights the utility of the bromo-methoxy-substituted aromatic core in creating powerful receptor antagonists. nih.gov

Research into Antimicrobial and Antifungal Agents

Applications in Agrochemicals (Herbicides and Pesticides)

Beyond pharmaceuticals, this compound and its isomers serve as valuable intermediates in the agrochemical industry. ontosight.aicymitquimica.com They are used as building blocks in the synthesis of modern herbicides and pesticides, contributing to the development of products designed to be more effective and potentially more environmentally sound. chemimpex.comlookchem.com For example, the related compound 5-Bromo-4-chloro-2-methoxybenzoic acid is explicitly used as a precursor in the creation of new pesticides. lookchem.com The versatility of these bromo-benzoic acid derivatives allows for the creation of complex agrochemical molecules aimed at protecting crops and improving agricultural output. lookchem.com

Utilization in Specialty Polymers and Resins

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the formulation of specialty polymers and resins. chemimpex.com An isomer, 4-Bromo-2-methoxybenzoic acid, is noted for its use in creating coatings and adhesives with enhanced properties. chemimpex.com A specific and advanced application involves grafting derivatives like 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid onto polymer surfaces. vulcanchem.com This modification can create materials with novel functionalities, such as antimicrobial coatings that reduce bacterial adhesion by a significant margin. vulcanchem.com

Bioactivity Studies and Mechanistic Investigations

The exploration of this compound and its derivatives in medicinal chemistry has unveiled significant potential, particularly in the realm of anticancer research. Investigations into its biological activity have centered on its effects on cancer cells, its interaction with specific biological pathways, and the properties of its metal complexes.

In Vitro Cytotoxicity Assays and Selectivity to Cancer Cell Lines

While direct in vitro cytotoxicity data for this compound is not extensively detailed in the available research, studies on its structural analogs provide valuable insights into its potential as an anticancer agent. The cytotoxicity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process or response by 50%.

A study on the closely related compound, 5-Bromo-2-methylbenzoic acid, which differs by a methyl group instead of a methoxy group at the 2-position, has demonstrated dose-dependent effects on cell viability. The IC50 values for this compound were determined against breast (MCF-7) and colon (HT-29) cancer cell lines, indicating its potential to induce programmed cell death, or apoptosis, in these cells.

Furthermore, derivatives of other closely related bromo-benzoic acids have shown significant and selective cytotoxicity towards various cancer cell lines. For instance, certain hydrazide-hydrazone derivatives of 5-bromo-2-iodobenzoic acid have exhibited high antiproliferative activity against renal (769-P) and liver (HepG2) cancer cell lines, with some derivatives showing high selectivity for tumor cells over normal cells. dss.go.th

Table 1: In Vitro Cytotoxicity of Compounds Related to this compound

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-methylbenzoic acid | MCF-7 (Breast) | 25 |

| HT-29 (Colon) | 35 | |

| Hydrazide-hydrazone derivative of 5-bromo-2-iodobenzoic acid (Compound 13) | 769-P (Renal) | High antiproliferative activity |

| HepG2 (Liver) | High antiproliferative activity |

This table presents a summary of the in vitro cytotoxicity data for compounds structurally related to this compound, as direct data for the parent compound is limited in the reviewed literature.

Inhibition of Specific Biological Pathways (e.g., COX-2 mediated signaling)

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammatory processes and is often overexpressed in various types of cancers, contributing to tumor growth and progression. google.com As such, inhibitors of the COX-2 signaling pathway are of significant interest in cancer therapy. escholarship.org

While direct studies on the COX-2 inhibitory activity of this compound are limited, research on its derivatives suggests a potential role in modulating this pathway. For example, a derivative, 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid, has been shown to suppress COX-2 with an IC50 value of 7.3 µM in a Western blot analysis of LPS-stimulated RAW 264.7 macrophages. This finding suggests that the 5-bromo-benzoic acid scaffold can be a foundation for developing COX-2 inhibitors. The 3-chlorobenzyloxy group in this derivative is thought to enhance binding to the hydrophobic side pocket of the COX-2 enzyme.

Additionally, studies on hydrazone derivatives of 5-bromo-2-iodobenzoic acid have indicated that the presence of certain structural motifs, such as an indole (B1671886) scaffold, may be responsible for COX-2 inhibitory effects. wisconsin.edu One such derivative demonstrated inhibitory activity against COX-2, further highlighting the potential of this class of compounds to target this specific biological pathway. wisconsin.edu

Metal Complexation and Biological Activity

The coordination of organic ligands to metal ions can significantly enhance their biological activity. This is often attributed to factors such as changes in the lipophilicity, cell permeability, and interaction with biological targets of the resulting metal complexes. Benzoic acid derivatives, including this compound, can act as ligands, forming stable complexes with various metal ions.

Research on metal complexes of ligands similar to this compound has demonstrated their potential as anticancer agents. For instance, in vitro studies have shown that metal complexes of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde exhibit cytotoxicity against various cancer cell lines. The coordination with metal ions was found to enhance the biological activity compared to the free ligand. Another example is a Gallium(III) complex of 5-bromo-2-hydroxybenzoic acid, which showed moderate cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cells.

The formation of metal complexes can lead to enhanced anticancer activity through various mechanisms, including the cleavage of plasmid DNA. dss.go.th The choice of the metal ion and the ligand structure are crucial in determining the biological properties of the resulting complex. While specific studies on the metal complexes of this compound and their biological activities are not extensively documented, the existing research on related compounds strongly suggests that this is a promising area for the development of novel therapeutic agents. dss.go.th

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 5-Bromo-2-methoxybenzoic acid and its derivatives is a dynamic field of research, with a strong focus on improving efficiency, selectivity, and scalability for industrial applications. Traditional methods include the bromination of 2-methoxybenzoic acid or the methoxylation of 5-bromobenzoic acid. ontosight.ai However, emerging research points toward more sophisticated and sustainable approaches.

One promising trend is the development of synthetic routes with higher yields and purity. A patented method involves the bromination of m-methoxybenzoic acid in a halogenated hydrocarbon solvent using a specific initiator and cocatalyst system, which aims to overcome the challenges of low yield and by-product formation seen in older techniques. google.com Another approach involves the methylation of 5-bromosalicylic acid using reagents like dimethyl sulfate (B86663). vulcanchem.comprepchem.com

For industrial-scale production, cost-effectiveness and process simplicity are paramount. Research into related compounds, such as 5-bromo-2-alkylbenzoic acids, highlights the use of bromine in the presence of sulfuric acid as a practical method for large-scale synthesis. google.com Similarly, the use of an N-bromosuccinimide (NBS)/sulfuric acid system is being explored to enhance reaction control and minimize impurities. google.com The development of catalytic systems is also crucial. For instance, palladium-based catalysts like Pd/XPhos have been used for reactions involving similar structures, and microwave-assisted synthesis is being explored to accelerate reaction times.

| Starting Material | Key Reagents | Focus of Research | Reference |

|---|---|---|---|

| 2-Methoxybenzoic Acid | Brominating Agent | Traditional synthesis pathway. | ontosight.ai |

| m-Methoxybenzoic Acid | Bromination reagent, Initiator, Cocatalyst, H₂SO₄ | Novel method to improve yield and purity. | google.com |

| 5-Bromosalicylic Acid | Dimethyl Sulfate (CH₃)₂SO₄ | Alternative synthesis route via methylation. | vulcanchem.comprepchem.com |

| 2-Alkylbenzoic Acid | Bromine (Br₂), Sulfuric Acid (H₂SO₄) | Industrial scale-up for related compounds. | google.com |

Advanced Material Applications and Functionalization

The unique chemical structure of this compound, featuring bromine, methoxy (B1213986), and carboxylic acid functional groups, makes it a valuable building block for advanced materials. ontosight.ailookchem.com Its derivatives are being investigated for use in specialty polymers and as monomers in polymer chemistry. ontosight.ai

Future research is likely to focus on leveraging its distinct properties for functional materials. The methoxy and bromine substituents are known to enable the formation of mesophases, which are essential for creating liquid crystals. vulcanchem.com Furthermore, the compound can act as a bidentate ligand, capable of forming coordination complexes with metals such as copper (II) and palladium (II), which can be used in novel catalytic systems. vulcanchem.com Its application extends to the formulation of specialty polymers and resins, where it can enhance the physical properties of coatings and adhesives. chemimpex.com The ability to further modify the molecule through its bromine atom allows for the synthesis of complex structures for a variety of material science applications. evitachem.com

| Application Area | Function of Compound/Derivative | Emerging Trend | Reference |

|---|---|---|---|

| Polymer Chemistry | Monomer or building block | Synthesis of specialty polymers and resins. | ontosight.aichemimpex.com |

| Liquid Crystals | Precursor | Formation of mesophases due to bromo and methoxy groups. | vulcanchem.com |

| Catalysis | Bidentate ligand | Development of coordination complexes with transition metals. | vulcanchem.com |

| Coatings & Adhesives | Formulation component | Enhancement of material properties. | chemimpex.com |

Targeted Drug Discovery and Development Based on this compound Scaffold

The this compound scaffold is a cornerstone in medicinal chemistry, primarily serving as a key intermediate in the synthesis of therapeutic agents. chemshuttle.com A significant area of application is in the development of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat diabetes. thieme-connect.comthieme-connect.comresearchgate.net

Future drug discovery efforts are expanding to other targets. For example, it is a starting material for synthesizing 6H-benzo[c]chromen-6-one derivatives, which are being investigated as potential inhibitors of Phosphodiesterase II (PDE II). mdpi.com The broader bromo-methoxybenzoic acid framework is also used to develop D3-selective antagonists for potential neurological applications and in the creation of PET probes for imaging Bromodomain and Extra-Terminal (BET) proteins, which are targets in oncology and neuroinflammation research. mdpi.commdpi.com The compound's structure is highly valuable for conducting structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. chemshuttle.com Some research has also pointed to potential antimicrobial and antifungal properties, although this requires more in-depth investigation. ontosight.ai

| Drug Target/Class | Therapeutic Area | Role of the Scaffold | Reference |

|---|---|---|---|

| SGLT2 Inhibitors | Diabetes | Key intermediate for synthesis. | thieme-connect.comthieme-connect.comresearchgate.net |

| Phosphodiesterase II (PDE II) Inhibitors | Various | Starting material for inhibitor synthesis. | mdpi.com |

| Dopamine (B1211576) D3 Receptor Antagonists | Neurology | Core structure for designing selective antagonists. | mdpi.com |